ST-836 hydrochloride

Descripción

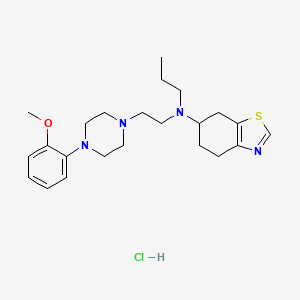

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4OS.ClH/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2;/h4-7,18-19H,3,8-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDNEMILQYIEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735351 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415564-68-9 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ST-836 Hydrochloride: A Technical Guide on its Mechanism of Action as a Dopamine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-836 hydrochloride is a potent dopamine (B1211576) receptor ligand under preclinical investigation as a potential therapeutic agent for Parkinson's disease. This technical guide synthesizes the available data on its mechanism of action, focusing on its interaction with dopamine D2 and D3 receptors. While detailed primary literature on this compound is not extensively available in the public domain, this document consolidates the known biochemical data and places it within the established context of dopamine receptor pharmacology. This guide also provides generalized experimental protocols and visual representations of the relevant signaling pathways and workflows to facilitate further research and understanding.

Core Mechanism of Action: Dopamine D2 and D3 Receptor Agonism

This compound functions as a direct agonist at dopamine D2 and D3 receptors. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, a key brain region for motor control. By directly stimulating post-synaptic D2 and D3 receptors, this compound mimics the action of endogenous dopamine, thereby helping to restore dopaminergic neurotransmission and alleviate the motor symptoms of the disease. The compound exhibits a notable selectivity for the D3 receptor over the D2 receptor, which may have implications for its specific therapeutic and side-effect profile.

Quantitative Data: Receptor Binding Affinity

The primary quantitative data available for this compound pertains to its binding affinity (Ki) for human dopamine D2 and D3 receptors. The Ki value is a measure of the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher affinity.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D2 | 132 nM[1] |

| Dopamine D3 | 4.5 nM[1] |

Note: This data is consistently reported by several chemical suppliers; however, the primary publication containing the detailed experimental methods has not been identified in the public domain.

Signaling Pathways

As a dopamine D2 and D3 receptor agonist, this compound is expected to activate the Gi/o signaling cascade. Upon binding, the agonist induces a conformational change in the receptor, leading to the dissociation of the G protein alpha (Gαi/o) and beta-gamma (Gβγ) subunits. These subunits then modulate the activity of downstream effectors.

The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA). Gβγ subunits can also directly modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), and inhibit voltage-gated calcium channels.

Experimental Protocols

While the specific experimental protocols used to characterize this compound are not publicly available, the following provides a detailed, representative methodology for a competitive radioligand binding assay to determine the Ki of a test compound for dopamine D2 and D3 receptors.

Representative Protocol: Dopamine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for human dopamine D2 and D3 receptors expressed in a stable cell line.

Materials:

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing either human dopamine D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity antagonist radioligand.

-

Non-specific binding control: Haloperidol or another suitable dopamine receptor antagonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail

-

Glass fiber filters

-

Cell harvester and scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture the transfected HEK-293 cells to confluency.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Homogenize the cell pellet in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the assay in triplicate for each condition:

-

Total Binding: Radioligand + assay buffer.

-

Non-specific Binding: Radioligand + a high concentration of non-specific binding control (e.g., 10 µM Haloperidol).

-

Competition Binding: Radioligand + varying concentrations of the test compound (e.g., this compound, typically in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Add the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion and Future Directions

This compound is a preclinical dopamine D2/D3 receptor agonist with high affinity, particularly for the D3 subtype. Its mechanism of action is centered on the direct stimulation of these receptors to compensate for the dopamine deficiency characteristic of Parkinson's disease. While the available data provides a foundational understanding of its biochemical properties, a comprehensive profile of this compound is not yet publicly available. Further research is required to elucidate its functional activity (i.e., EC₅₀ and intrinsic efficacy), in vivo efficacy in animal models of Parkinson's disease, pharmacokinetic and pharmacodynamic properties, and its full off-target profile. The publication of primary research data will be crucial for the continued development and potential clinical translation of this compound.

References

In-Depth Technical Guide: ST-836 Hydrochloride as a Dopamine Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-836 hydrochloride is a potent and selective ligand for dopamine (B1211576) D2 and D3 receptors, demonstrating significantly higher affinity for the D3 subtype. Identified as a D2 and D3 receptor agonist, this compound is under investigation as a potential therapeutic agent for Parkinson's disease. This technical guide provides a comprehensive overview of the available data on this compound, including its binding profile and the experimental methodologies used for its characterization. Furthermore, this guide illustrates the key signaling pathways associated with D2 and D3 receptor activation and outlines a typical experimental workflow for ligand characterization.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes within the central nervous system, including motor control, motivation, and cognition. The dopamine receptor family is broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2-like receptors, particularly the D2 and D3 subtypes, are established therapeutic targets for a range of neurological and psychiatric disorders. This compound has emerged as a noteworthy investigational compound due to its distinct affinity profile for D2 and D3 receptors.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride |

| Molecular Formula | C23H35ClN4OS |

| Molecular Weight | 451.07 g/mol |

| CAS Number | 1415564-68-9 |

Dopamine Receptor Binding Affinity

This compound exhibits a strong and preferential binding to the dopamine D3 receptor over the D2 receptor. The binding affinities, expressed as inhibitor constants (Ki), are summarized in the table below.[1]

| Receptor Subtype | Kᵢ (nM) |

| Dopamine D2 | 132 |

| Dopamine D3 | 4.5 |

Data on binding affinity for D1, D4, and D5 receptors are not currently available in the public domain.

Functional Activity

This compound is characterized as a dopamine D2 and D3 receptor agonist.[2] As an agonist, it is expected to activate these receptors and initiate downstream intracellular signaling cascades.

Quantitative data on the functional potency (EC50) and efficacy (Emax) of this compound at D2 and D3 receptors are not yet publicly available. Further research is required to fully elucidate its functional profile.

Signaling Pathways

Activation of D2 and D3 dopamine receptors by an agonist like this compound initiates a cascade of intracellular events primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

References

Technical Guide: An Examination of ST-836 Hydrochloride and a Comprehensive Overview of Selective HDAC6 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the compound ST-836 hydrochloride and the broader topic of selective Histone Deacetylase 6 (HDAC6) inhibition. A comprehensive review of scientific literature and chemical databases indicates that this compound is characterized as a dopamine (B1211576) D2/D3 receptor agonist. The initial premise of this compound acting as a selective HDAC6 inhibitor is not supported by the available evidence. This document is therefore structured into two parts. The first part provides a technical overview of this compound based on its established pharmacological profile. The second, more extensive part, serves as an in-depth guide to the principles, methodologies, and signaling pathways relevant to the discovery and characterization of selective HDAC6 inhibitors, a topic of significant therapeutic interest.

Part 1: this compound - A Dopamine Receptor Ligand

This compound is consistently identified in chemical and pharmacological databases as a ligand for dopamine receptors. Its primary mechanism of action is reported as an agonist for the D2 and D3 subtypes of dopamine receptors.

Chemical and Pharmacological Properties of this compound

| Property | Data |

| Chemical Name | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride |

| Molecular Formula | C23H35ClN4OS |

| Molecular Weight | 451.07 g/mol |

| Primary Target(s) | Dopamine D2 and D3 receptors |

| Reported Activity | Agonist |

| Potential Therapeutic Area | Neurological disorders, such as Parkinson's disease |

Part 2: A Guide to Selective HDAC6 Inhibition

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Its isoform-specific functions and the viability of HDAC6 knockout mice make it an attractive target for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory conditions.

HDAC6 Signaling Pathways

HDAC6 exerts its biological functions by deacetylating key cytoplasmic proteins, thereby modulating important signaling pathways. The primary and most well-studied substrate of HDAC6 is α-tubulin. Deacetylation of α-tubulin affects microtubule stability and dynamics, which in turn influences cell motility and intracellular transport. Another critical substrate is the chaperone protein Heat shock protein 90 (Hsp90). The deacetylation of Hsp90 is essential for its chaperone activity, which is required for the stability and function of numerous client proteins involved in cell growth and survival.

Quantitative Data for Selective HDAC6 Inhibitors

The potency and selectivity of HDAC6 inhibitors are typically determined using in vitro enzymatic assays. Below is a summary of data for well-characterized selective HDAC6 inhibitors.

| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |

| Tubastatin A | 15 | >10,000 | >667 |

| Ricolinostat (ACY-1215) | 5 | 58 | 11.6 |

| Tubacin | 4 | >1,000 | >250 |

Note: IC₅₀ values can vary depending on assay conditions.

Experimental Protocols

The characterization of a selective HDAC6 inhibitor involves a series of key experiments to determine its potency, selectivity, and cellular activity.

In Vitro HDAC6 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDAC6 in the presence of an inhibitor.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Test inhibitor (dissolved in DMSO)

-

Developer solution (e.g., Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplate

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

In the wells of a 96-well plate, add the recombinant HDAC6 enzyme.

-

Add the diluted inhibitor to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a set time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

Incubate for a further 15 minutes at room temperature to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Tubulin Acetylation Assay (Western Blot)

This experiment assesses the ability of an inhibitor to increase the acetylation of α-tubulin, the primary substrate of HDAC6, within a cellular context.

Materials:

-

Cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test inhibitor

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).

-

Lyse the cells using Lysis Buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tublin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the dose-dependent effect of the inhibitor.

In-Depth Technical Guide: ST-836 Hydrochloride

CAS Number: 1415564-68-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-836 hydrochloride is a potent and selective dopamine (B1211576) receptor ligand, with a primary affinity for the D3 and D2 receptor subtypes.[1] With Ki values of 4.5 nM for the D3 receptor and 132 nM for the D2 receptor, this compound demonstrates a notable selectivity for the D3 subtype.[1] Its pharmacological profile suggests significant potential as a therapeutic agent for neurological disorders, particularly Parkinson's disease. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, known pharmacological data, detailed experimental protocols for its evaluation, and an exploration of its role within relevant signaling pathways.

Physicochemical and Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1415564-68-9 | [2] |

| Chemical Name | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride | [2] |

| Molecular Formula | C23H35ClN4OS | [2] |

| Molecular Weight | 451.07 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at 4°C, sealed and away from moisture. In solvent (-80°C for 6 months; -20°C for 1 month). |

Table 2: Pharmacological Data

| Parameter | Value | Target | Reference |

| Ki | 4.5 nM | Dopamine D3 Receptor | [1] |

| Ki | 132 nM | Dopamine D2 Receptor | [1] |

Signaling Pathways

This compound exerts its effects by modulating dopamine D2 and D3 receptor signaling pathways. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway is a key mechanism through which D2 and D3 receptors regulate neuronal excitability.

Beyond the canonical pathway, D2 and D3 receptors are also involved in non-canonical, β-arrestin dependent signaling and can form heteromers with other receptors, such as D1 receptors, leading to more complex downstream signaling cascades.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the characterization of this compound, based on standard practices in the field and information likely contained within the primary patent literature (WO2009056805A1).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing human dopamine D2 or D3 receptors are prepared from transfected cell lines (e.g., CHO or HEK293).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is used.

-

Radioligand: A specific radioligand for D2 and D3 receptors, such as [3H]spiperone or [3H]-(+)-PHNO, is utilized.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol (B65202) or raclopride).

-

-

Incubation: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional activity of this compound at dopamine D2 and D3 receptors (i.e., whether it is an agonist or antagonist).

Methodology:

-

Cell Culture: Cells stably expressing human dopamine D2 or D3 receptors are cultured in appropriate media.

-

Assay Principle: This assay measures the ability of a compound to inhibit the forskolin-stimulated accumulation of cAMP.

-

Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

A known D2/D3 receptor agonist (e.g., quinpirole) is used as a positive control.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined.

In Vivo Models of Parkinson's Disease

Objective: To evaluate the therapeutic potential of this compound in animal models of Parkinson's disease.

Common Models:

-

6-Hydroxydopamine (6-OHDA) Rat Model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats leads to the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[5][6][7]

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: Systemic administration of MPTP in mice causes selective destruction of dopaminergic neurons in the substantia nigra.[5]

Experimental Workflow:

-

Induction of Parkinsonism: The chosen animal model is induced with the respective neurotoxin.

-

Drug Administration: After a recovery period and confirmation of the lesion (e.g., through apomorphine-induced rotations for the 6-OHDA model), animals are treated with this compound or a vehicle control.

-

Behavioral Assessment: A battery of behavioral tests is conducted to assess motor function, including:

-

Rotational Behavior: In unilaterally lesioned animals, dopamine agonists induce contralateral rotations, which can be quantified.

-

Cylinder Test: This test assesses forelimb akinesia by measuring the preferential use of the non-impaired forelimb.

-

Catalepsy Test: The ability of the compound to induce or reverse catalepsy (a state of immobility) is evaluated.

-

-

Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure dopamine and its metabolite levels in the striatum.

-

Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) can be used to assess the extent of neuroprotection or neuro-restoration.

Conclusion

This compound is a promising dopamine D3/D2 receptor ligand with a favorable selectivity profile for the D3 receptor. Its potential as a therapeutic agent for Parkinson's disease warrants further investigation through rigorous preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its pharmacological and therapeutic properties. Further research should focus on elucidating its functional activity at the D2 and D3 receptors, its pharmacokinetic profile, and its efficacy and safety in relevant animal models.

References

- 1. Desipramin - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 2. US20150374821A1 - Methods and compositions for self-regulated release of active pharmaceutical ingredient - Google Patents [patents.google.com]

- 3. cincinnatistate.ecampus.com [cincinnatistate.ecampus.com]

- 4. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 5. USP Bioassay Reference Standards [usp.org]

- 6. US6407122B1 - Amino-benzothiazole derivatives - Google Patents [patents.google.com]

- 7. Progress in the use of biological assays during the development of biotechnology products - PubMed [pubmed.ncbi.nlm.nih.gov]

ST-836 Hydrochloride: A Potential Neuroprotective Agent for Neurodegenerative Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential application of ST-836 hydrochloride in neurodegenerative disease research. As a preclinical compound, publicly available data on this compound is limited. Therefore, this guide draws upon established knowledge of its drug class—D2/D3 dopamine (B1211576) receptor agonists—to present a representative framework for its potential mechanism of action, relevant experimental protocols, and hypothetical data. The information presented herein is intended for research and informational purposes only and does not constitute a promotion or endorsement of this specific compound.

Executive Summary

Neurodegenerative diseases such as Parkinson's disease are characterized by the progressive loss of specific neuronal populations. A key therapeutic strategy involves the modulation of dopamine signaling pathways to either replace lost function or provide neuroprotection. This compound is a small molecule identified as a dopamine D2 and D3 receptor agonist currently in the preclinical stage of development for Parkinson's disease.[1][2] Agonism at these receptors has been linked to neuroprotective effects in various preclinical models, suggesting that this compound may hold therapeutic potential beyond symptomatic relief. This guide provides an in-depth look at the potential mechanisms of action, relevant experimental models, and key data points pertinent to the investigation of D2/D3 agonists like this compound in a neurodegenerative disease context.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound | [3] |

| Synonyms | ST-836 Hcl, ST-748 | [1][2] |

| Chemical Name | N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride | [3] |

| Molecular Formula | C23H35ClN4OS | [3] |

| Molecular Weight | 451.07 g/mol | [3] |

| Purity | 98.11% (by LCMS) | [3] |

| Target(s) | Dopamine D2 Receptor, Dopamine D3 Receptor | [1] |

| Action | Agonist | [1] |

| Therapeutic Area | Nervous System Diseases (specifically Parkinson's Disease) | [1] |

| Developer | Motac Neuroscience Ltd. | [1] |

| Development Phase | Preclinical | [1] |

Putative Mechanism of Action and Signaling Pathways

As a D2/D3 dopamine receptor agonist, this compound is expected to exert its effects by stimulating these G protein-coupled receptors. The neuroprotective effects of this class of compounds are thought to be multifactorial, involving the modulation of several key signaling pathways that combat neuronal stress and promote survival.

Dopaminergic Signaling

D2-like dopamine receptors, including D2 and D3 subtypes, are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and downstream signaling cascades involved in gene expression and cellular function.

Dopamine D2/D3 Receptor Signaling Cascade.

Neuroprotective Pathways

Beyond canonical dopamine signaling, D2/D3 agonists are hypothesized to promote neuronal survival through several interconnected pathways:

-

Mitochondrial Stabilization: These agonists may help maintain mitochondrial membrane potential and function, which is often compromised in neurodegenerative diseases.

-

Antioxidant Effects: Some D2/D3 agonists have been shown to scavenge free radicals, thereby reducing oxidative stress, a key contributor to neuronal damage.

-

Upregulation of Neurotrophic Factors: Activation of D3 receptors, in particular, has been linked to increased production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuronal survival and plasticity.

-

Anti-apoptotic Signaling: D2 receptor activation can stimulate the PI3K/Akt signaling pathway, which in turn can inhibit pro-apoptotic proteins and promote cell survival.

Putative Neuroprotective Mechanisms of D2/D3 Agonists.

Preclinical Data for Representative D2/D3 Agonists

The following tables summarize publicly available data for well-characterized D2/D3 agonists, pramipexole (B1678040) and ropinirole (B1195838), which can serve as a benchmark for evaluating new compounds like this compound.

In Vitro Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Pramipexole | D2 | Data not specified, but has high affinity | |

| D3 | 5- to 7-fold higher affinity than for D2 | [4] | |

| D4 | Lower affinity than for D2 and D3 | [4] | |

| Ropinirole | D2 | 29 |

In Vivo Efficacy in Animal Models of Parkinson's Disease

| Compound | Animal Model | Dose | Key Findings | Reference |

| Pramipexole | Lactacystin-induced mouse model | 0.1 mg/kg and 0.5 mg/kg, i.p., twice daily | - Improved rotarod performance- Attenuated dopamine neuron loss and striatal dopamine reduction- Increased levels of BDNF and GDNF | [5] |

| MPTP-induced mouse model (transdermal patch) | N/A | - Improved dyskinesia- Prevented reduction of dopamine and its metabolites- Restored activity of antioxidant enzymes | [6] | |

| 6-OHDA-lesioned rats (local perfusion) | 2 and 10 nmol/2 µl/min | - Attenuated hydroxyl radical levels | [7] | |

| Ropinirole | 6-OHDA-lesioned mice | N/A | - Caused contralateral circling (indicating dopaminergic activity) | |

| MPTP-induced marmosets | 0.05-1.0 mg/kg SC or 0.1 mg/kg PO | - Reversed motor and behavioral deficits | ||

| Transient middle cerebral artery occlusion in rats | 10 mg/kg and 20 mg/kg | - Improved behavioral deficits- Reduced infarct area- Attenuated mitochondrial ROS production | [8] |

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of a D2/D3 agonist for neurodegenerative diseases.

In Vitro Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptor subtypes.

Methodology:

-

Membrane Preparation: Utilize cell membranes from cell lines (e.g., CHO or HEK293) stably expressing human dopamine receptor subtypes (D1, D2, D3, D4, D5).

-

Radioligand Competition: Perform a competitive binding assay using a known radioligand for each receptor subtype (e.g., [³H]-Spiperone for D2 receptors).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and serial dilutions of the test compound (e.g., this compound). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and symptomatic effects of a test compound in a toxin-induced model of Parkinson's disease.

Methodology:

-

Animal Model: Use a mouse strain susceptible to MPTP, such as C57BL/6.

-

MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal (i.p.) injection. A common regimen is four injections of 18-20 mg/kg at 2-hour intervals.

-

Test Compound Administration: Administer the test compound (e.g., this compound) at various doses before and/or after MPTP administration, depending on whether a protective or restorative effect is being investigated.

-

Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test for motor coordination and balance, and the open field test for locomotor activity.

-

Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Measure levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra.

Workflow for the MPTP Mouse Model of Parkinson's Disease.

6-OHDA Rat Model of Parkinson's Disease

Objective: To assess the efficacy of a test compound in a unilateral lesion model of Parkinson's disease.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Surgical Procedure: Anesthetize the rat and place it in a stereotaxic frame. Unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

-

Test Compound Administration: Administer the test compound systemically (e.g., i.p. or orally) at different doses, typically starting after the lesion has been established.

-

Rotational Behavior: Assess rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine). A reduction in contralateral rotations (for agonist-induced) or ipsilateral rotations (for releasing agent-induced) indicates a therapeutic effect.

Assessment of Mitochondrial Function

Objective: To determine if the test compound can protect against mitochondrial dysfunction in vitro.

Methodology:

-

Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

-

Induction of Mitochondrial Dysfunction: Treat the cells with a mitochondrial toxin such as MPP+ (the active metabolite of MPTP) or rotenone.

-

Test Compound Treatment: Co-incubate the cells with the toxin and various concentrations of the test compound.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye such as JC-1 or TMRM to measure changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A preservation of ΔΨm in the presence of the test compound indicates a protective effect.

-

ATP Production Assay: Measure cellular ATP levels using a luciferase-based assay to assess the impact on energy production.

-

Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe like DCFDA to quantify intracellular ROS production.

Conclusion

This compound, as a D2/D3 dopamine receptor agonist, belongs to a class of compounds with demonstrated therapeutic potential for Parkinson's disease and putative neuroprotective properties. The preclinical development of this compound will likely involve a comprehensive evaluation of its receptor binding profile, in vivo efficacy in established animal models of neurodegeneration, and elucidation of its specific effects on neuroprotective signaling pathways. The experimental frameworks and representative data presented in this guide offer a robust starting point for researchers and drug development professionals interested in investigating the potential of this compound and similar molecules for the treatment of neurodegenerative diseases. Further studies are required to delineate the specific pharmacological profile of this compound and to validate its therapeutic potential.

References

- 1. modelorg.com [modelorg.com]

- 2. Rotarod test in rats [protocols.io]

- 3. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of pramipexole transdermal patch in the MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dopamine agonist pramipexole scavenges hydroxyl free radicals induced by striatal application of 6-hydroxydopamine in rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ropinirole induces neuroprotection following reperfusion-promoted mitochondrial dysfunction after focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating ST-836 Hydrochloride: A Search for Neuroprotective Evidence

An extensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the neuroprotective effects of the compound designated as ST-836 hydrochloride. Despite a thorough search for preclinical and clinical data, no studies detailing its mechanism of action, efficacy, or experimental protocols in the context of neuroprotection were identified.

The available information for this compound is currently limited to its basic chemical properties. It is identified by the CAS number 1415564-68-9 and has the molecular formula C23H35ClN4OS.[1][2] Its chemical name is N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride.[2] The compound is described as a white to off-white powder, soluble in DMSO, and recommended to be stored at -20°C.[1]

Without any published research on its biological activity, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The absence of such data indicates that this compound may be a novel compound in the early stages of development, an internal research compound not yet disclosed in public forums, or a designation that is not widely used in scientific literature.

Further investigation into the neuroprotective potential of this compound will require access to proprietary research or the future publication of studies that evaluate its biological effects. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific databases for any forthcoming publications that may shed light on its pharmacological profile.

References

ST-836 Hydrochloride: A Technical Overview of its Potential Role in Modulating Inflammatory Pathways

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available public information regarding ST-836 hydrochloride and the broader role of its known pharmacological targets in inflammatory processes. It is critical to note that as of the date of this publication, there is a significant lack of direct scientific literature, including preclinical or clinical studies, specifically investigating the effects of this compound on inflammatory pathways. The information presented herein is based on the compound's known mechanism of action and the established immunomodulatory functions of its target receptors.

Executive Summary

This compound is identified primarily as a potent dopamine (B1211576) receptor ligand with high affinity for the D3 receptor and a lower affinity for the D2 receptor. Its development has been focused on its potential as an antiparkinsonian agent. While direct evidence of its role in inflammation is currently unavailable in published scientific literature, the expression and function of dopamine D2 and D3 receptors on immune cells suggest a theoretical basis for this compound to exert immunomodulatory effects. This technical guide will provide an in-depth look at the established pharmacology of this compound, explore the complex and sometimes divergent roles of D2 and D3 receptor signaling in inflammation, and propose a hypothetical framework for investigating the compound's potential anti-inflammatory properties.

Pharmacology of this compound

The primary established mechanism of action for this compound is its activity as a ligand for dopamine receptors. Quantitative data on its binding affinities are summarized below.

| Target Receptor | Binding Affinity (Ki) | Reference |

| Dopamine D3 Receptor | 4.5 nM | [Vendor Data] |

| Dopamine D2 Receptor | 132 nM | [Vendor Data] |

Note: The binding affinity data is sourced from commercially available compound libraries and has not been independently verified through published, peer-reviewed studies.

This profile indicates that this compound is approximately 29-fold more selective for the D3 receptor over the D2 receptor. This dual activity is crucial when considering its potential effects on the immune system, as D2 and D3 receptors can have distinct and sometimes opposing roles in the regulation of inflammation.

The Dichotomy of Dopamine Receptor Signaling in Inflammation

Dopamine is now recognized as a significant neurotransmitter that bridges the nervous and immune systems.[1] All five subtypes of dopamine receptors (D1-D5) are expressed on various immune cells, including T-cells, B-cells, macrophages, and dendritic cells, where they can modulate cellular functions in an autocrine or paracrine manner.[1][2] The overall effect of dopamine signaling on the immune response is complex and depends on factors such as the local dopamine concentration, the specific receptor subtypes expressed, and the activation state of the immune cells.[2]

There is a growing body of evidence suggesting that activation of D2-like receptors (D2, D3, and D4) is generally associated with anti-inflammatory responses.[3][4] Specifically for the D2 receptor, agonism has been shown to:

-

Inhibit the NF-κB Pathway: D2 receptor activation can lead to the dephosphorylation of Akt and subsequent inhibition of the IKK/IκBα/NF-κB signaling cascade, a central pathway for the transcription of pro-inflammatory cytokines.[5][6]

-

Suppress Inflammasome Activation: D2 receptor signaling can recruit β-arrestin2 to the NLRP3 inflammasome, repressing its activation and subsequent production of IL-1β.

-

Reduce Pro-inflammatory Cytokine Production: Studies using D2 receptor agonists have demonstrated a reduction in key inflammatory mediators such as TNF-α, IL-1β, and IL-6 in various models of inflammation.[6][7]

-

Promote an Anti-Inflammatory Phenotype: In microglia and macrophages, D2 receptor activation can suppress the pro-inflammatory M1 phenotype.[7]

In contrast to the D2 receptor, signaling through the high-affinity D3 receptor has been more consistently linked with pro-inflammatory outcomes.[2] This is particularly relevant in conditions where local dopamine levels decrease during inflammation, leading to a shift from low-affinity D2 receptor signaling to high-affinity D3 receptor dominance.[2] Key findings include:

-

Promotion of Th1/Th17 Responses: D3 receptor signaling in CD4+ T-cells has been shown to promote the differentiation of pro-inflammatory Th1 and Th17 cells.[2][5]

-

Microglial Activation: In glial cells, D3 receptor signaling can contribute to a pro-inflammatory astrocyte phenotype and subsequent microglial activation.[2]

-

Exacerbation of Autoimmune Models: Pharmacological antagonism or genetic deficiency of the D3 receptor has been shown to be protective in animal models of Parkinson's disease and inflammatory colitis, reducing neuroinflammation and motor impairment.[2]

Given that this compound is a potent agonist at both D2 and D3 receptors, its net effect on an inflammatory response is difficult to predict and would likely be highly context-dependent. It could potentially exert simultaneous anti-inflammatory effects through D2 receptors and pro-inflammatory effects via D3 receptors.

Visualizing the Signaling Pathways

The following diagrams illustrate the general signaling pathways for D2 and D3 receptors in the context of inflammation, as well as a hypothetical workflow for investigating the immunomodulatory properties of this compound.

Caption: Opposing roles of D2 and D3 receptor signaling in inflammation.

Caption: Proposed experimental workflow for this compound.

Proposed Experimental Protocols

As no specific experimental protocols for this compound in inflammation models are available, this section provides detailed, generalized methodologies that could be adapted to study its effects.

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Culture the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Centrifuge the plates and collect the supernatant. Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Animals: Use 8-10 week old male C57BL/6 mice, acclimatized for at least one week.

-

Grouping: Randomly assign mice to experimental groups (e.g., n=8-10 per group):

-

Group 1: Vehicle control (Saline i.p.) + Saline i.p.

-

Group 2: Vehicle control (Saline i.p.) + LPS i.p.

-

Group 3: this compound (e.g., 1 mg/kg, i.p.) + LPS i.p.

-

Group 4: this compound (e.g., 5 mg/kg, i.p.) + LPS i.p.

-

-

Treatment: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to the inflammatory challenge.

-

Induction of Endotoxemia: Administer a single i.p. injection of LPS (e.g., 5 mg/kg).

-

Sample Collection: At a predetermined time point (e.g., 2 or 6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

-

Analysis: Separate serum and measure levels of TNF-α and IL-6 via ELISA to assess the systemic inflammatory response.

Conclusion and Future Directions

This compound is a dopamine D2/D3 receptor ligand with a primary focus on neurological disorders. While there is no direct published evidence for its role in modulating inflammatory pathways, its pharmacological targets are known to be integral to the process of immunomodulation. The anti-inflammatory actions of D2 receptor signaling are contrasted by the generally pro-inflammatory effects of D3 receptor signaling.

The dual activity of this compound makes its potential net effect on the immune system uncertain and necessitates empirical investigation. The proposed experimental workflows provide a starting point for elucidating whether this compound possesses clinically relevant anti-inflammatory or pro-inflammatory properties. Future research should focus on in vitro and in vivo studies to characterize its impact on cytokine production, immune cell differentiation, and key inflammatory signaling pathways. Such studies will be critical to determine if the therapeutic potential of this compound extends beyond neurology into the realm of inflammatory diseases.

References

- 1. The immunoregulatory role of dopamine: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting dopamine receptor D3 signalling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Peripheral Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Immunomodulatory Effects of Dopamine in Inflammatory Diseases [frontiersin.org]

- 6. Dopamine D2 receptor signalling controls inflammation in acute pancreatitis via a PP2A-dependent Akt/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of dopamine D2 receptors attenuates neuroinflammation and ameliorates the memory impairment induced by rapid eye movement sleep deprivation in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

ST-836 Hydrochloride: Information Not Found in Publicly Available Resources

Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound designated as "ST-836 hydrochloride" in the context of Alzheimer's disease research or any other therapeutic area.

Efforts to identify preclinical studies, mechanisms of action, signaling pathways, or any associated data for this compound were unsuccessful. The search results did, however, provide a broad overview of the current landscape of Alzheimer's disease research, highlighting several key areas of investigation and therapeutic development.

Current Therapeutic Strategies in Alzheimer's Disease

The primary focus of current Alzheimer's disease drug development revolves around several key pathological features of the disease:

-

Amyloid Beta (Aβ) Plaques: A significant portion of research is dedicated to agents that can reduce the burden of Aβ plaques in the brain. One prominent strategy involves the use of γ-secretase modulators (GSMs). Unlike γ-secretase inhibitors which can have off-target effects, GSMs aim to allosterically modulate the enzyme to reduce the production of the toxic Aβ42 peptide while increasing the production of shorter, less harmful Aβ species like Aβ38 and Aβ37.[1][2]

-

Tau Tangles: The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles is another hallmark of Alzheimer's disease. Therapeutic strategies targeting tau include inhibitors of tau aggregation and tau kinase inhibitors.[3]

-

Cholinergic System: A deficiency in cholinergic neurotransmission is a well-established feature of Alzheimer's disease. Cholinesterase inhibitors, such as donepezil, galantamine, and rivastigmine, work by increasing the levels of acetylcholine (B1216132) in the brain, thereby offering symptomatic relief.[4][5]

-

Neuroinflammation and Other Pathways: Research is increasingly focused on other pathological cascades, including neuroinflammation, synaptic dysfunction, and cellular senescence.[6][7] Novel targets in these areas represent a growing portion of the Alzheimer's drug development pipeline.[7]

Alzheimer's Disease Models in Research

The development of new therapies relies on a variety of preclinical models that aim to replicate aspects of the human disease. These include:

-

In Vitro Models: Cell lines, primary neuron cultures, and induced pluripotent stem cell (iPSC)-derived brain cells are used to study molecular and cellular mechanisms.[8]

-

In Vivo Models: A wide range of animal models are employed, with transgenic mouse models being the most common.[8] Other models include rats, non-human primates, and even non-mammalian organisms like Drosophila and C. elegans.[8] Chemically-induced models, such as the streptozotocin-induced model in rats, are also utilized to study specific aspects of the disease.[9]

Due to the lack of specific information on "this compound," it is not possible to provide a detailed technical guide, data tables, or visualizations as requested. The information presented here reflects the broader context of Alzheimer's disease research based on the available search results. Should information on "this compound" become publicly available, a detailed analysis could be performed.

References

- 1. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in Alzheimer's disease therapy: clinical trials and literature review of novel enzyme inhibitors targeting amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomarkers and Target-Specific Small-Molecule Drugs in Alzheimer’s Diagnostic and Therapeutic Research: From Amyloidosis to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current pharmacotherapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. keck.usc.edu [keck.usc.edu]

- 7. Alzheimer’s Disease: Novel Targets and Investigational Drugs for Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the gold standard model for Alzheimer's disease drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galantamine tethered hydrogel as a novel therapeutic target for streptozotocin-induced Alzheimer's disease in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

The Study of Parkinson's Disease Pathology Utilizing ST-836 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-836 hydrochloride, a novel preclinical drug candidate, is identified as a dopamine (B1211576) D2 and D3 receptor agonist developed by Motac Neuroscience Ltd.[1] Its therapeutic potential lies in the modulation of dopaminergic signaling, a key pathway implicated in the pathophysiology of Parkinson's disease (PD). This technical guide provides a comprehensive overview of the rationale and methodologies for investigating the effects of this compound in the context of Parkinson's disease research.

Core Concepts: Dopamine Receptor Agonism in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. This neurodegeneration disrupts the normal functioning of the basal ganglia circuits that control movement. Dopamine agonists, such as this compound, are compounds that bind to and activate dopamine receptors, mimicking the effects of endogenous dopamine. The primary targets for many dopamine agonists in PD are the D2-like receptors (D2, D3, and D4), which are G protein-coupled receptors that inhibit adenylyl cyclase and modulate ion channel activity.

Proposed Mechanism of Action of this compound

As a D2/D3 receptor agonist, this compound is hypothesized to exert its therapeutic effects by directly stimulating postsynaptic dopamine receptors in the striatum. This action would compensate for the reduced dopamine levels, thereby improving motor control. The specific affinity and efficacy of this compound at D2 and D3 receptors would determine its precise pharmacological profile, including its potential for both therapeutic benefit and side effects.

Signaling Pathway of D2/D3 Receptor Agonists

The signaling cascade initiated by the activation of D2/D3 receptors is crucial to understanding the mechanism of action of agonists like this compound. A simplified representation of this pathway is provided below.

Figure 1. Simplified D2/D3 receptor signaling pathway.

Quantitative Data Summary

As of the latest review of publicly available data, specific quantitative results from preclinical studies on this compound have not been published. Therefore, the following tables are presented as templates for how such data would be structured upon availability.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | Data not available |

| Dopamine D3 | Data not available |

| Dopamine D1 | Data not available |

| Other Receptors | Data not available |

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Parkinson's Disease (e.g., 6-OHDA Lesioned Rat)

| Treatment Group | Dose (mg/kg) | Rotational Behavior (contralateral turns/min) | Forelimb Use Asymmetry (% contralateral use) |

| Vehicle Control | - | Data not available | Data not available |

| ST-836 HCl | Dose 1 | Data not available | Data not available |

| ST-836 HCl | Dose 2 | Data not available | Data not available |

| ST-836 HCl | Dose 3 | Data not available | Data not available |

| Positive Control (e.g., L-DOPA) | Standard Dose | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the rigorous evaluation of a new therapeutic agent. The following are generalized protocols for key experiments that would be necessary to characterize the preclinical profile of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for dopamine receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing human dopamine D1, D2, and D3 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding: Membrane preparations are incubated with a specific radioligand for each receptor subtype (e.g., [³H]spiperone for D2/D3, [³H]SCH23390 for D1) in the presence of varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)

Objective: To assess the in vivo efficacy of this compound in alleviating parkinsonian motor deficits.

Methodology:

-

Animal Model Creation: Unilateral lesions of the nigrostriatal dopamine pathway are induced in rodents (e.g., rats) by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

Drug Administration: Following a recovery period, animals are administered this compound at various doses (e.g., via intraperitoneal injection or oral gavage). A vehicle control group and a positive control group (e.g., L-DOPA) are included.

-

Behavioral Testing:

-

Rotational Behavior: Animals are placed in a circular arena, and drug-induced contralateral rotations are recorded and counted over a specified time period.

-

Cylinder Test (Forelimb Use Asymmetry): Animals are placed in a transparent cylinder, and the number of spontaneous wall touches with the ipsilateral and contralateral forelimbs is recorded to assess forelimb akinesia.

-

-

Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the control groups.

References

The Discovery and Preclinical Development of ST-836 Hydrochloride: A D2/D3 Dopamine Receptor Agonist for Parkinson's Disease

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

ST-836 hydrochloride is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist that has been investigated for its therapeutic potential in Parkinson's disease. Developed by Motac Neuroscience Ltd., this small molecule has shown promise in preclinical studies. This document provides an in-depth technical guide on the discovery and development of this compound, detailing its mechanism of action, binding affinity, and the experimental protocols utilized in its preclinical evaluation.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Current therapeutic strategies primarily focus on restoring dopaminergic neurotransmission. Dopamine agonists, which directly stimulate dopamine receptors, represent a key class of anti-Parkinsonian drugs. This compound emerged from a drug discovery program aimed at identifying novel dopamine receptor ligands with a specific affinity for the D2 and D3 subtypes, which are crucial targets for modulating motor control and other functions affected in PD.

Discovery and Rationale

The development of this compound was driven by the need for dopamine agonists with optimized efficacy and side-effect profiles. The compound was identified through a medicinal chemistry effort led by Holger Stark and is described in patent WO2009056805A1. The rationale behind targeting both D2 and D3 receptors is to achieve a broad therapeutic effect on the motor symptoms of Parkinson's disease.

Mechanism of Action

This compound acts as an agonist at dopamine D2 and D3 receptors. By mimicking the action of endogenous dopamine, it stimulates these receptors on postsynaptic neurons in the striatum and other brain regions. This stimulation helps to compensate for the reduced dopamine levels in individuals with Parkinson's disease, thereby alleviating motor symptoms such as bradykinesia, rigidity, and tremor.

Dopamine D2/D3 Receptor Signaling Pathway

Activation of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately influencing neuronal excitability and gene expression.

Quantitative Data

The binding affinity of this compound for human dopamine D2 and D3 receptors was determined through in vitro radioligand binding assays. The compound exhibits a higher affinity for the D3 receptor subtype.

| Receptor Subtype | Ki (nM) |

| Dopamine D3 | 4.5[1] |

| Dopamine D2 | 132[1] |

| Table 1: In Vitro Binding Affinity of this compound.[1] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound, as extrapolated from standard practices in the field and information within the associated patent literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2 and D3 receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing either human D2 or D3 dopamine receptors were prepared.

-

Binding Reaction: The membranes were incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-7-OH-DPAT for D3 receptors) and varying concentrations of this compound in a suitable buffer.

-

Incubation: The reaction mixtures were incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Development Status

As of the latest available information, this compound is in the preclinical stage of development.[1] Further in vivo studies in animal models of Parkinson's disease would be required to evaluate its efficacy, safety, and pharmacokinetic profile before it can proceed to clinical trials in humans.

Conclusion

This compound is a promising preclinical candidate for the treatment of Parkinson's disease, acting as a potent agonist at dopamine D2 and D3 receptors. Its high affinity, particularly for the D3 subtype, suggests it may offer a valuable therapeutic option. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and similar compounds. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

ST-836 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-836 hydrochloride is a potent and selective dopamine (B1211576) receptor ligand with high affinity for the D3 and D2 subtypes. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its interaction with dopamine receptor signaling pathways. Detailed methodologies for representative binding assays are presented, alongside visualizations of its presumed mechanism of action, to support further research and development efforts in areas such as Parkinson's disease.

Chemical Structure and Properties

This compound is chemically known as N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride. Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1415564-68-9 | [1][2] |

| Molecular Formula | C23H35ClN4OS | [3] |

| Formula Weight | 451.07 g/mol | [3] |

| Appearance | White to off-white powder | [2][4] |

| Solubility | Soluble in DMSO | [2][4] |

| Storage Temperature | -20°C | [2][4] |

Chemical Structure:

Biological Activity and Receptor Affinity

This compound is a high-affinity ligand for dopamine D3 and D2 receptors. Its binding affinity is typically determined through radioligand binding assays. The reported inhibition constants (Ki) highlight its potency.

Table 2: Receptor Binding Affinity of ST-836

| Receptor | Ki (nM) | Source |

| Dopamine D3 | 4.5 | [1] |

| Dopamine D2 | 132 | [1] |

This preferential binding to the D3 receptor suggests its potential for targeted therapeutic applications, particularly in neurological disorders such as Parkinson's disease where D3 receptor modulation is of interest.[1]

Experimental Protocols: Radioligand Binding Assay (Representative)

The following is a representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound like this compound for dopamine D2 and D3 receptors. This protocol is based on established methodologies in the field.

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2 and D3 receptors expressed in a suitable cell line (e.g., HEK293 or CHO).

Materials:

-

Cell Membranes: Membranes from cells stably expressing either human dopamine D2 or D3 receptors.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., Haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well Plates.

-

Scintillation Counter and Scintillation Fluid.

-

Glass Fiber Filters.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer.

-

Addition of Components:

-

Add the cell membrane preparation to each well.

-

Add increasing concentrations of this compound to the test wells.

-

Add the non-specific binding control to designated wells.

-

Add the radioligand to all wells.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Receptor Signaling Pathways

This compound, as a ligand for D2 and D3 receptors, is expected to modulate their downstream signaling pathways. Both D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

Diagram of D2/D3 Receptor Signaling:

Caption: Simplified D2/D3 dopamine receptor signaling pathway.

Pathway Description:

-

Ligand Binding: this compound binds to the D2 or D3 dopamine receptor on the cell surface.

-

G Protein Activation: This binding event activates the associated inhibitory G protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This, in turn, affects the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.

Conclusion

This compound is a valuable research tool for investigating the role of dopamine D2 and D3 receptors in the central nervous system. Its high affinity and selectivity make it a promising candidate for further investigation in the context of neurological and psychiatric disorders. The information and protocols provided in this guide are intended to facilitate these research endeavors.

References

- 1. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of (-)-6-O-desmethylcryptopleurine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

ST-836 Hydrochloride: A Technical Guide to Safety and Handling for Research Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, official Safety Data Sheet (SDS) for ST-836 hydrochloride was not available at the time of writing. Therefore, the safety and handling guidelines provided herein are based on general principles for handling potent, powdered research chemicals of unknown toxicity and should be supplemented by a substance-specific risk assessment. All laboratory personnel must adhere to their institution's safety protocols and exercise extreme caution.

Introduction

This compound is a potent dopamine (B1211576) receptor ligand with high affinity for the D2 and D3 receptor subtypes. Its pharmacological profile suggests potential applications in neuroscience research, particularly in the study of conditions such as Parkinson's disease. As a bioactive compound with likely psychoactive properties, meticulous safety and handling procedures are imperative to minimize exposure and ensure the well-being of laboratory personnel. This guide provides a summary of its known properties, general safety protocols, and representative experimental methodologies.

Physicochemical and Pharmacological Properties

While a complete dataset is unavailable, the following information has been compiled from vendor and research sources.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₅ClN₄OS | ChemicalBook |

| Molecular Weight | 451.07 g/mol | ChemicalBook |

| Appearance | White to off-white powder | ChemicalBook |

| Solubility | Soluble in DMSO | ChemicalBook |

| Storage Temperature | -20°C | ChemicalBook |

| Mechanism of Action | Dopamine Receptor Ligand | MedchemExpress |

| Binding Affinity (Ki) | D3: 4.5 nM, D2: 132 nM | MedchemExpress |